5-fluorophthalazin-1(2H)-one

Description

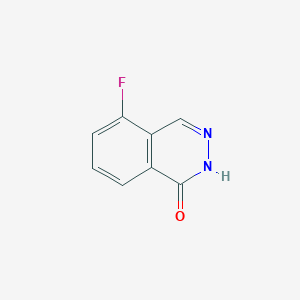

5-Fluorophthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyridazinone ring system, with a fluorine substituent at the 5-position. Its molecular formula is C₈H₅FN₂O, and it is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance binding affinity to biological targets.

Properties

IUPAC Name |

5-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXVXXMAGMCKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorophthalazin-1(2H)-one typically involves the fluorination of phthalazin-1(2H)-one. One common method is the direct fluorination using fluorinating agents such as elemental fluorine or more selective reagents like N-fluorobenzenesulfonimide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process optimization focuses on maximizing yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-fluorophthalazin-1(2H)-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Fluorophthalazin-1(2H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and development of various derivatives that can exhibit enhanced biological activities or improved pharmacological properties. Phthalazinones, including this compound, are often utilized in the creation of complex pharmaceuticals due to their synthetic versatility .

Biological Activities

Anticancer Properties

Research indicates that derivatives of phthalazin-1(2H)-one, including this compound, exhibit significant anticancer activity. A study demonstrated that certain phthalazinone derivatives showed potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7). For instance, a derivative displayed an IC50 value of 22.19 μM against HePG2 cells, which is notably lower than that of standard chemotherapeutic agents like 5-fluorouracil .

Inhibition of PARP Enzyme

this compound has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in DNA repair mechanisms in cancer cells. Inhibiting PARP can sensitize tumor cells to chemotherapy and radiotherapy, enhancing treatment efficacy. Compounds derived from phthalazin-1(2H)-one have shown promising results in preclinical studies as PARP inhibitors, indicating their potential application in cancer therapy .

Pharmacological Applications

Dual Action Compounds

Recent studies have focused on developing dual-action compounds that combine the properties of selective serotonin reuptake inhibitors (SSRIs) with phosphodiesterase (PDE) inhibitors using phthalazinone scaffolds. For example, a novel compound linked to this compound demonstrated enhanced antidepressant-like effects compared to traditional SSRIs. This approach highlights the potential for this compound in treating mood disorders alongside its anticancer applications .

Material Science

Development of New Materials

In addition to its biological applications, this compound is being explored for its utility in material science. Its chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts in chemical reactions .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 5-fluorophthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-fluorophthalazin-1(2H)-one and its analogs:

Key Observations :

- Electronic Effects: Fluorine’s electronegativity (4.0) vs.

- Steric Effects : The thienyl substituent introduces steric bulk, which may reduce planarity and affect interactions with biological targets .

- Lipophilicity : Chlorine and thienyl groups increase logP values compared to fluorine, influencing solubility and membrane permeability.

Biological Activity

5-Fluorophthalazin-1(2H)-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phthalazine core with a fluorine substituent at the 5-position. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities, particularly in cancer therapy and neuroprotection.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties, primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis.

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is crucial in the context of cancers that are resistant to conventional therapies .

- In Vitro Studies : In various cell line assays, this compound demonstrated IC50 values in the nanomolar range against several cancer types, including breast (MCF-7) and colon carcinoma cells. For example, one study noted an IC50 value of 20 nM against MCF-7 cells, indicating potent cytotoxicity .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects.

- Mechanism : The compound may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases .

- Case Studies : Animal models have shown that treatment with this compound can improve cognitive function and reduce markers of neuroinflammation .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has been evaluated for antimicrobial activity.

- In Vitro Efficacy : Studies have indicated that the compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with ID50 values comparable to established antibiotics .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/ID50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 20 nM | Tubulin polymerization inhibition |

| Neuroprotection | Rat models | Not specified | Modulation of neurotransmitter systems |

| Antimicrobial | E. coli | 1 x 10^-7 M | Bacterial growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.